molecular formula C4H5O7P B1194079 1-Carboxyvinyl carboxyphosphonate

1-Carboxyvinyl carboxyphosphonate

Cat. No. B1194079
M. Wt: 196.05 g/mol
InChI Key: LPUFGTSGSICQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-carboxyvinyl carboxyphosphonate is an organic phosphonate having O-1-carboxyvinyl and C-carboxy substituents. It is an organic phosphonate and a phosphonic ester. It is a conjugate acid of a 1-carboxylatovinyl carboxylatophosphonate(3-).

Scientific Research Applications

Industrial Applications and Biological Properties

1-Carboxyvinyl carboxyphosphonate and related compounds have been utilized in various industrial and biological contexts. For instance, certain carboxyphosphonic acids have found applications in industrial water treatment, acting as corrosion inhibitors and scale control agents in circulating water systems. These compounds also demonstrate significant biological properties, including antibacterial, fungicidal, and herbicidal effects (Dingwall, 1983).

Structural and Luminescent Properties

Several studies have focused on the synthesis and characterization of metal carboxyphosphonates, revealing their diverse structural and luminescent properties. Research has demonstrated the formation of two-dimensional supramolecular structures and layered structures in these compounds, with potential applications in luminescence and molecular recognition (Sun et al., 2015). Similar studies on lanthanide carboxyphosphonates have revealed three-dimensional framework structures with unique luminescent properties (Zhang et al., 2010).

Applications in Sensing and Molecular Recognition

Novel carboxyphosphonates have shown potential in sensing and molecular recognition. For example, certain lead(II) carboxyphosphonates exhibit reversible dehydration/hydration properties and luminescent properties, which could be leveraged in sensing applications (Chu et al., 2013). Additionally, alkaline earth metal carboxyphosphonates have demonstrated selective and reversible sensing capabilities for various alcohols (Luo et al., 2015).

properties

Product Name

1-Carboxyvinyl carboxyphosphonate

Molecular Formula

C4H5O7P

Molecular Weight

196.05 g/mol

IUPAC Name

2-[carboxy(hydroxy)phosphoryl]oxyprop-2-enoic acid

InChI

InChI=1S/C4H5O7P/c1-2(3(5)6)11-12(9,10)4(7)8/h1H2,(H,5,6)(H,7,8)(H,9,10)

InChI Key

LPUFGTSGSICQBX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)OP(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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